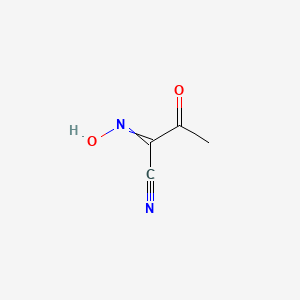
(E)-N-hydroxy-2-oxopropanimidoyl cyanide
Descripción general
Descripción
(E)-N-hydroxy-2-oxopropanimidoyl cyanide, also known as N-Hydroxy-2-oxopropanimidoyl cyanide, is a chemical compound with the molecular formula C₄H₄N₂O₂ and a molecular weight of 112.087 g/mol . This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-N-hydroxy-2-oxopropanimidoyl cyanide can be synthesized through various methods. One common approach involves the reaction between α-hydroxyketones, oxoacetonitriles, and anilines . This three-component synthesis is concise and efficient, making it suitable for producing pyrrole-based drug candidates.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, and pH) and using appropriate catalysts, are applicable.
Análisis De Reacciones Químicas
Types of Reactions: (E)-N-hydroxy-2-oxopropanimidoyl cyanide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with primary aliphatic amines, cyclohexanamine, and amines containing an adamantane fragment to form 4-alkylamino and 4-cyclohexylamino-3-nitrosobut-3-en-2-ones.
Photocyclization Reactions: This compound can undergo photocyclization to yield cyclobutanol oximes.
Common Reagents and Conditions:
Condensation Reactions: Primary aliphatic amines, cyclohexanamine, and substituted anilines are commonly used reagents.
Photocyclization Reactions: UV light is used to initiate the reaction.
Major Products Formed:
Condensation Reactions: 4-alkylamino and 4-cyclohexylamino-3-nitrosobut-3-en-2-ones.
Photocyclization Reactions: Cyclobutanol oximes.
Aplicaciones Científicas De Investigación
(E)-N-hydroxy-2-oxopropanimidoyl cyanide has several scientific research applications, including:
Biology and Medicine: The compound’s derivatives are being explored for their biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Industry: Its unique reactivity makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
(E)-N-hydroxy-2-oxopropanimidoyl cyanide can be compared with similar compounds such as 3-hydroxyiminopentane-2,4-dione. Both compounds exhibit tautomerism and isomerism, leading to the formation of different products under similar reaction conditions . this compound is unique due to its specific reactivity and the types of products it forms, such as cyclobutanol oximes and nitrosobut-3-en-2-ones .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
2-hydroxyimino-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-3(7)4(2-5)6-8/h8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOHWQFPTDAXJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724135 | |
| Record name | 2-(Hydroxyimino)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69316-38-7 | |
| Record name | 2-(Hydroxyimino)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Isopropyl-N-methoxy-N-methyl-1H-benzo[D][1,2,3]triazole-6-carboxamide](/img/structure/B1507033.png)


![3-Iodo-5-nitro-imidazo[1,2-A]pyridine](/img/structure/B1507037.png)


![N-[(2-Chloro-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B1507041.png)


![2-(4-Methylphenyl)-2-[(2-methyl-2-propanyl)oxy]ethanol](/img/structure/B1507048.png)
![4-(5-Cyano-7-isopropylbenzo[d]oxazol-2-yl)benzoic acid](/img/structure/B1507050.png)
![4-[3-Amino-2-(tert-butoxycarbonyl)pyridin-4-yl]benzoic acid](/img/structure/B1507052.png)
